molecular formula C14H9NO2 B1205191 9-Acridinecarboxylic acid CAS No. 5336-90-3

9-Acridinecarboxylic acid

Cat. No. B1205191
Key on ui cas rn: 5336-90-3
M. Wt: 223.23 g/mol
InChI Key: IYRYQBAAHMBIFT-UHFFFAOYSA-N
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Patent
US06171520B2

Procedure details

Thionyl chloride (20 me) was added to 2.2 g of 9-acridinecarboxylic acid, followed by heating under reflux for 5 hours. After the thionyl chloride was distilled off under reduced pressure, 20 ml of methylene chloride were added further. Distillation was repeated twice under reduced pressure, whereby 2.4 g of the compound (2) were obtained (yield: stoichiometric).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH:5]1[C:18]2[C:9](=[N:10][C:11]3[C:16]([C:17]=2[C:19]([OH:21])=O)=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH:8]=[CH:7][CH:6]=1>>[CH:5]1[C:18]2[C:9](=[N:10][C:11]3[C:16]([C:17]=2[C:19]([Cl:3])=[O:21])=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2.2 g
Type
reactant
Smiles
C1=CC=CC2=NC3=CC=CC=C3C(=C12)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
After the thionyl chloride was distilled off under reduced pressure, 20 ml of methylene chloride
ADDITION
Type
ADDITION
Details
were added further
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=NC3=CC=CC=C3C(=C12)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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